molecular formula C8H6N2O B1400207 1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde CAS No. 1260385-31-6

1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde

Cat. No. B1400207
M. Wt: 146.15 g/mol
InChI Key: KPAOFKCPGFSNPO-UHFFFAOYSA-N
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Description

1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde is a nitrogen-containing heterocyclic compound . It is a unique chemical that has been used in early discovery research .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-c]pyridine derivatives involves various methods including cyclization, ring annulation, cycloaddition, and direct C-H arylation . For instance, one study reported the synthesis of a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 .


Molecular Structure Analysis

The molecular structure of 1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde can be analyzed using quantum chemical calculations. These calculations can determine structure parameters in the ground state (in the gas phase), barrier height around the C–C α bond, the general valence force field, harmonic vibrational fundamentals, potential energy distribution (PED), and infrared and Raman intensities .


Chemical Reactions Analysis

1H-pyrrolo[2,3-c]pyridine derivatives have shown a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . The action mechanisms of these derivatives are not clearly recognized .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde can be analyzed using Fourier transform infrared, Fourier transform Raman, and UV–visible spectra . The compound has a molecular weight of 118.14 .

Scientific Research Applications

1. Synthesis and Characterization of Novel Compounds

1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde and its derivatives are used in the synthesis of a wide range of novel compounds. For example, they are utilized in the preparation of pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives, which are formed by the oxidation of tosylhydrazones with lead tetraacetate. The resulting compounds show promise in various applications due to their tricyclic heterocyclic nature and good yield rates (El-Nabi, 2004).

2. Magnetic and Spectroscopic Studies

The compound's derivatives have shown potential in magnetic and spectroscopic studies. For instance, 1-methyl-1H-pyrrole-2-carbaldehyde oxime, a related compound, has been used as a ligand for paramagnetic transition metal ions, resulting in clusters that exhibit single-molecule magnetic behavior (Giannopoulos et al., 2014). Additionally, intramolecular hydrogen bonding effects in the configurational isomers of 1-vinylpyrrole-2-carbaldehyde oxime have been substantiated by DFT calculations and NMR spectroscopy (Afonin et al., 2009).

3. Molecular Structure and Interaction Studies

Studies have been conducted to understand the molecular structure and interaction of 1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde derivatives. For example, 7-azaindole-3-carboxaldehyde, a compound similar in structure, has been analyzed using single-crystal X-ray analysis, FTIR, and FT-Raman spectroscopy. The compound is considered a critical building block for antibacterial, antifungal, and anticancer agents, and its structure is stabilized by various intermolecular hydrogen bonds (Morzyk-Ociepa et al., 2017).

properties

IUPAC Name

1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-5-7-8-6(1-3-9-7)2-4-10-8/h1-5,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPAOFKCPGFSNPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C=CN=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00735163
Record name 1H-Pyrrolo[2,3-c]pyridine-7-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00735163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde

CAS RN

1260385-31-6
Record name 1H-Pyrrolo[2,3-c]pyridine-7-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00735163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Regueiro-Ren, QM Xue, JJ Swidorski… - Journal of medicinal …, 2013 - ACS Publications
A series of highly potent HIV-1 attachment inhibitors with 4-fluoro-6-azaindole core heterocycles that target the viral envelope protein gp120 has been prepared. Substitution in the 7-…
Number of citations: 61 pubs.acs.org

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